2-{2-[(5-chloropyridin-2-yl)oxy]phenyl}acetic acid
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Overview
Description
2-{2-[(5-chloropyridin-2-yl)oxy]phenyl}acetic acid is a chemical compound with a molecular formula of C12H10ClNO3 It is characterized by the presence of a chloropyridinyl group attached to a phenylacetic acid moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(5-chloropyridin-2-yl)oxy]phenyl}acetic acid typically involves the reaction of 5-chloropyridin-2-ol with 2-bromo-phenylacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal impurities. The purification process may include advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(5-chloropyridin-2-yl)oxy]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-{2-[(5-chloropyridin-2-yl)oxy]phenyl}acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{2-[(5-chloropyridin-2-yl)oxy]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-chloropyridin-2-yl)amino]-2-oxo-acetic acid
- **Ethyl (5-chloropyridin-2-yl)aminoacetate
- **2-chloro-5-fluoropyrimidine
Uniqueness
2-{2-[(5-chloropyridin-2-yl)oxy]phenyl}acetic acid is unique due to its specific structural features, such as the ether linkage between the chloropyridinyl and phenylacetic acid moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
CAS No. |
114077-37-1 |
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Molecular Formula |
C13H10ClNO3 |
Molecular Weight |
263.67 g/mol |
IUPAC Name |
2-[2-(5-chloropyridin-2-yl)oxyphenyl]acetic acid |
InChI |
InChI=1S/C13H10ClNO3/c14-10-5-6-12(15-8-10)18-11-4-2-1-3-9(11)7-13(16)17/h1-6,8H,7H2,(H,16,17) |
InChI Key |
YPYMPLLJYBDKMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC2=NC=C(C=C2)Cl |
Purity |
95 |
Origin of Product |
United States |
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